6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one
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Overview
Description
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple aromatic rings and heterocyclic components, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with heterocyclic amines under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic components allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Known for its use as a sensitizer in photooxidation reactions.
2,4,6-Triphenyl-1,3,5-triazine: Utilized in the synthesis of organic light-emitting diodes (OLEDs).
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside: A compound with similar aromatic and methoxy functional groups.
Uniqueness
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one stands out due to its unique combination of aromatic, heterocyclic, and methoxy functional groups
Properties
Molecular Formula |
C37H29NO3S |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one |
InChI |
InChI=1S/C37H29NO3S/c1-40-30-23-21-26(22-24-30)33-25-37(29-17-9-4-10-18-29)38(31-19-11-12-20-32(31)42-33)36(39)34(27-13-5-2-6-14-27)35(41-37)28-15-7-3-8-16-28/h2-24,33H,25H2,1H3 |
InChI Key |
TXEODTKIRHQHBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3(N(C4=CC=CC=C4S2)C(=O)C(=C(O3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3(N(C4=CC=CC=C4S2)C(=O)C(=C(O3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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